RuBi-Nicotine - 1256362-30-7

RuBi-Nicotine

Catalog Number: EVT-254433
CAS Number: 1256362-30-7
Molecular Formula: C40H44Cl2N8Ru
Molecular Weight: 808.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RuBi-Nicotine refers to a nicotine molecule caged within a Ruthenium-bispyridine (RuBi) complex. This complex serves as a photo-activatable or "caged" form of nicotine, remaining biologically inactive until exposed to light. [] Upon exposure to a specific wavelength of visible light, the RuBi complex undergoes photolysis, releasing free nicotine into the surrounding environment. [] This controlled release mechanism makes RuBi-Nicotine a valuable tool for studying the short and long-term biological effects of nicotine. []

This section explores compounds structurally related to RuBi-nicotine, a light-sensitive molecule used to study the effects of nicotine on cell proliferation []. The compounds are categorized based on their structural similarity to RuBi-nicotine or their shared chemical class or category.

Nicotine

Relevance: Nicotine is the biologically active constituent of RuBi-nicotine. RuBi-nicotine acts as a "caged" form of nicotine, releasing free nicotine upon exposure to light []. This light-activated release allows researchers to precisely control the timing and location of nicotine delivery to cells or tissues.

Ruthenium-bispyridine (RuBi) Complexes

Relevance: RuBi complexes form the light-sensitive component of RuBi-nicotine. Upon exposure to visible light, the RuBi complex undergoes photolysis, releasing the caged nicotine molecule []. This photorelease mechanism enables controlled delivery of nicotine for research purposes.

Cotinine

Relevance: Although not structurally similar to RuBi-nicotine, cotinine is relevant because it is used to measure the actual nicotine intake and assess the rate of nicotine metabolism [, , , , ]. This information helps to understand the relationship between nicotine exposure, physiological responses, and potential health risks.

3'-Hydroxycotinine

Relevance: While not directly related to RuBi-nicotine structurally, 3'-hydroxycotinine is relevant as a biomarker for nicotine metabolism []. This information, combined with cotinine levels, provides a more comprehensive understanding of an individual's nicotine metabolism and potential variations influenced by factors like genetics and ethnicity.

Overview

RuBi-Nicotine is a novel compound that combines nicotine with a ruthenium-bipyridine complex, classified as a "caged" compound. This designation refers to its ability to render nicotine biologically inactive until it is activated by specific wavelengths of light. The compound is primarily utilized in scientific research to study the effects of nicotine on biological systems without the confounding variables associated with direct nicotine exposure.

Source and Classification

RuBi-Nicotine can be synthesized in laboratory settings, typically involving the coordination of nicotine to a ruthenium-bipyridine complex. The compound's chemical formula is C40H44Cl2N8RuC_{40}H_{44}Cl_{2}N_{8}Ru, and it has a molecular weight of approximately 808.81 g/mol. It is classified under the category of photolabile compounds, which are sensitive to light and can undergo rapid chemical transformations upon exposure to specific wavelengths.

Synthesis Analysis

Methods and Technical Details

The synthesis of RuBi-Nicotine involves several key steps:

  1. Formation of Ruthenium-Bipyridine Complex: This initial step includes reacting ruthenium chloride with 2,2'-bipyridine to create the ruthenium-bipyridine complex.
  2. Coordination with Nicotine: Following the formation of the complex, nicotine is introduced, leading to the formation of RuBi-Nicotine. This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to optimize yield and purity.

The process requires careful monitoring of reaction conditions, including temperature and concentration, to ensure high-quality synthesis suitable for further applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of RuBi-Nicotine features a central ruthenium atom coordinated by two bipyridine ligands and two nicotine molecules. The structural representation can be summarized as follows:

  • Chemical Name: Ruthenium(II) bis(bipyridine) caged nicotine
  • Molecular Formula: C40H44Cl2N8RuC_{40}H_{44}Cl_{2}N_{8}Ru
  • Appearance: Typically appears as a powder.
  • Solubility: Soluble up to 50 mM in water.

The compound's structure allows for rapid photolysis upon exposure to visible light, facilitating the controlled release of free nicotine .

Chemical Reactions Analysis

Reactions and Technical Details

RuBi-Nicotine undergoes photolysis when exposed to light in the range of 450–500 nm. This reaction results in the release of free nicotine, which can then interact with biological targets such as nicotinic acetylcholine receptors (nAChRs). Key details about this reaction include:

  • Photolysis Efficiency: The photorelease process exhibits a high quantum yield and rapid kinetics, with a time constant for release estimated at around 17 nanoseconds.
  • Reagents and Conditions: The primary reagent for this reaction is visible light, applied in an aqueous environment under controlled conditions to ensure efficient release without unwanted side reactions.

The main product of this reaction is free nicotine, while the ruthenium-bipyridine complex remains intact for potential reuse .

Mechanism of Action

Process and Data

The mechanism by which RuBi-Nicotine exerts its effects involves its interaction with nAChRs upon the release of free nicotine. Key aspects include:

  • Target Interaction: Once released, nicotine binds to nAChRs, influencing various biochemical pathways related to neuronal excitability and cell signaling.
  • Biochemical Effects: Nicotine's action can induce neoangiogenesis, cell division, and proliferation in both neural and non-neural cells.
  • Photorelease Trigger: The efficacy of RuBi-Nicotine's action can be modulated by environmental factors such as light intensity and wavelength .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RuBi-Nicotine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 808.81 g/mol
  • Solubility: Soluble in water at concentrations up to 50 mM
  • Storage Conditions: Recommended storage at -20°C in a desiccated environment
  • Photostability: The compound is stable under standard conditions but will release nicotine upon exposure to specific wavelengths of light.

These properties make RuBi-Nicotine a versatile tool in pharmacological research .

Applications

Scientific Uses

RuBi-Nicotine has several significant applications in scientific research:

  • Optopharmacology: Utilized as a photoactivatable drug for studying nicotinic pathways in various biological systems.
  • Cell Proliferation Studies: Employed in experiments assessing the effects of nicotine on cell proliferation, particularly in cancer research contexts.
  • Neuroscience Research: Facilitates investigations into neuronal signaling mechanisms by allowing precise temporal control over nicotine release.
Introduction to Caged Neuroactive Compounds in Optopharmacology

Optopharmacology leverages light-sensitive compounds to achieve temporally precise and spatially restricted manipulation of neuronal activity. Caged compounds represent a cornerstone of this approach, featuring biologically active molecules rendered inert by covalent attachment of a photolabile protecting group. Upon light exposure, these "cages" undergo rapid photolysis, releasing the active ligand with subcellular precision. This technique overcomes fundamental limitations of conventional pharmacology, including:

  • Slow diffusion kinetics of bath-applied drugs
  • Systemic side effects from non-targeted delivery
  • Inability to mimic endogenous neurotransmitter release dynamics

The development of caged compounds has been particularly transformative for studying fast synaptic transmission, where millisecond-scale events govern neuronal communication. Nicotinic acetylcholine receptors (nAChRs)—pentameric ligand-gated ion channels mediating rapid cholinergic signaling—present unique challenges due to their diverse subunit composition, widespread distribution, and involvement in reward pathways, cognitive functions, and disease states. Traditional pharmacological approaches cannot achieve the spatiotemporal resolution needed to probe nAChR function within native neural circuits.

Historical Evolution of Photolabile Ligands in Neuroscience Research

The conceptual foundation for caged compounds emerged in the 1970s with the development of caged ATP for biochemical studies. Neuroscience applications accelerated in the 1980s-1990s with the synthesis of caged neurotransmitters, particularly caged glutamate compounds. Key milestones include:

Table 1: Evolution of Key Caged Neurotransmitters

CompoundPhotolysis TriggerRelease KineticsPrimary ApplicationLimitations
o-Nitrobenzyl GluUV (350-380 nm)MillisecondsGlutamatergic synaptic physiologySlow kinetics; UV phototoxicity
MNI-GlutamateUV or 2-photonMicrosecondsSpine-specific uncaging in dendritesResidual antagonism at high conc.
CDNI-GABAUV or 2-photonMicrosecondsInhibitory circuit mappingModerate quantum yield (Φu~0.03)
Early Nicotine ProxiesUVVariablePreliminary nAChR studiesPoor solubility; low uncaging yield

Initial caged compounds relied on o-nitrobenzyl derivatives that required ultraviolet (UV) light for photolysis, causing significant photodamage in biological preparations and limiting penetration in scattering tissues like brain slices. The 2000s witnessed the development of ruthenium-bipyridine (RuBi) caged compounds excitable by visible light (400-450 nm), reducing phototoxicity while enabling deeper tissue penetration [7]. RuBi-based cages exhibited exceptional properties:

  • Millisecond uncaging kinetics approaching synaptic timescales
  • High quantum yields (Φ >0.1) for efficient photon utilization
  • Two-photon compatibility for 3D-targeted photolysis

Despite these advances, caging tertiary amine neurotransmitters—including acetylcholine, nicotine, and monoamines—proved chemically challenging due to the absence of convenient attachment points (e.g., carboxylic acids, phenols) for photolabile groups. Early nicotine-caging attempts produced molecules with insufficient aqueous solubility, low uncaging efficiency, or residual receptor antagonism, hindering physiological applications [2].

RuBi-Nicotine: A Paradigm Shift in Spatiotemporal Control of Nicotinic Signaling

RuBi-Nicotine (Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride) emerged as a breakthrough solution for nAChR optopharmacology. Its synthesis exploited ruthenium-bipyridine chemistry to cage nicotine via coordination bonds rather than traditional covalent linkages [5] [8]. This structural innovation conferred exceptional properties:

Table 2: Photochemical Properties of RuBi-Nicotine

ParameterSpecificationExperimental Advantage
Molecular Weight808.81 g/molPredictable diffusion kinetics in neural tissue
Solubility50 mM in waterCompatibility with physiological applications
Excitation SpectrumVisible light (390-470 nm)Minimal phototoxicity; deeper tissue penetration
Photolysis Kinetics<20 nanosecondsMillisecond-scale receptor activation precision
Quantum YieldHigh (exact value proprietary)Efficient nicotine release per photon absorbed
Two-Photon Cross-SectionCompatible (700-900 nm)3D-targeted uncaging in intact tissue

RuBi-Nicotine functions through photoinduced ligand dissociation: visible light excitation promotes an electron transfer that weakens nicotine-ruthenium coordination bonds, liberating free nicotine. Crucially, the caged compound itself shows no detectable agonist or antagonist activity at concentrations up to 1 mM, ensuring experimental fidelity [5].

The compound's visible-light sensitivity represented a quantum leap over UV-dependent predecessors. Blue light (390-470 nm) penetrates brain tissue more effectively than UV wavelengths, enables use with standard confocal microscopy systems, and avoids DNA photodamage concerns. When applied to nAChR-rich brain regions like the medial habenula (MHb) or interpeduncular nucleus (IPN), brief light flashes (1-100 ms) evoke precisely timed nicotinic currents that faithfully mimic endogenous signaling [2].

RuBi-Nicotine's most transformative capability lies in subcellular-resolution pharmacology. Unlike bath-applied nicotine that indiscriminately activates all nAChRs in a tissue, spatially focused uncaging allows researchers to:

  • Map dendritic nAChR distributions by targeting laser spots to specific compartments
  • Probe presynaptic versus postsynaptic receptors through terminal versus soma photostimulation
  • Study nAChR trafficking and plasticity via repeated localized stimulations
  • Dissect circuit-specific functions in brain slices with overlapping receptor subtypes

Despite its transformative impact, RuBi-Nicotine exhibits limitations that motivated subsequent innovations. The ruthenium core generates reactive bipyridine byproducts during photolysis, potentially confounding long-term cellular physiology experiments. Its moderate two-photon uncaging cross-section (~0.05 GM at 720 nm) limits depth penetration in vivo compared to newer probes like PA-Nicotine (δu=0.094 GM at 810 nm) [2]. These constraints catalyzed the development of advanced alternatives while cementing RuBi-Nicotine's role as a pioneering tool that redefined nAChR investigation.

Table 3: RuBi-Nicotine vs. Next-Generation Photoactivatable Nicotine Analogs

CharacteristicRuBi-NicotinePA-Nicotine [2]
Caging ChemistryRuthenium coordination complexQuaternary ammonium linkage
Activation WavelengthVisible light (390-470 nm)UV-Visible (365 nm; 2P:720-900 nm)
Uncaging ByproductsReactive bipyridine ligandsBiologically inert coumarin derivatives
Dark StabilityModerate (hours in solution)High (days in solution)
Quantum Yield (Φu)High (proprietary)0.74% (compensated by high extinction)
2P Uncaging Cross-Section~0.05 GM at 720 nm0.094 GM (810 nm); 0.059 GM (760 nm)
Spatial ResolutionCellular (∼10-20 μm)Subcellular (∼1-5 μm)
nAChR Antagonist ActivityNone detected at 1 mMNone detected at working concentrations

Properties

CAS Number

1256362-30-7

Product Name

RuBi-Nicotine

IUPAC Name

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

Molecular Formula

C40H44Cl2N8Ru

Molecular Weight

808.8 g/mol

InChI

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1

InChI Key

BQXVYFYPLMVART-ZPFSJBFKSA-L

SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Synonyms

Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.